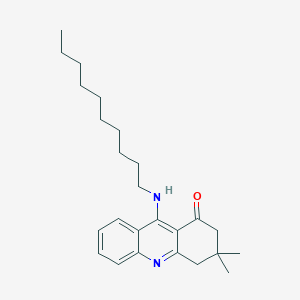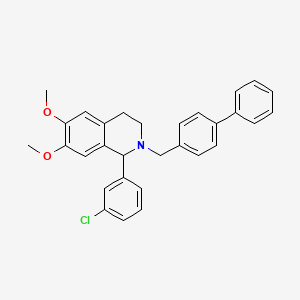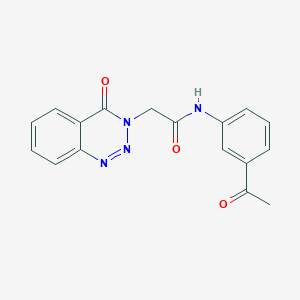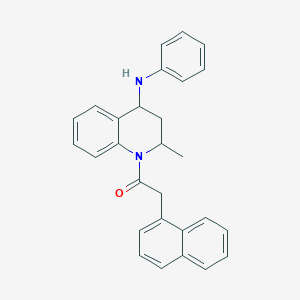
9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, also known as DDA, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. DDA is a member of the acridinone family of compounds and has been found to possess a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has been found to possess a wide range of biochemical and physiological effects. 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has been found to induce apoptosis, or programmed cell death, in cancer cells. 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has been found to inhibit the replication of several viruses, including HIV-1, herpes simplex virus, and influenza virus.
実験室実験の利点と制限
9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has several advantages for use in lab experiments. 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone is relatively easy to synthesize and is stable under a wide range of conditions. 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone is also soluble in a variety of solvents, making it easy to work with in the lab. However, 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone also has several limitations for use in lab experiments. 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone is toxic to cells at high concentrations, making it difficult to use in cell-based assays. 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone also has low bioavailability, meaning that it may not be effective in vivo.
将来の方向性
There are several future directions for research on 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone. One potential avenue of research is the development of more potent and selective analogs of 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone. Another potential avenue of research is the investigation of the mechanism of action of 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone and its potential targets. Additionally, further studies are needed to determine the efficacy of 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone in vivo and its potential for use as a therapeutic agent.
合成法
9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone can be synthesized through several methods, including the Hantzsch reaction, the Pictet-Spengler reaction, and the Mannich reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and ammonia with a reducing agent to form 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone. The Pictet-Spengler reaction involves the condensation of an indole derivative with an aldehyde or ketone to form 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone. The Mannich reaction involves the condensation of an aldehyde, a ketone, and an amine to form 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone.
科学的研究の応用
9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has been found to possess antitumor, anti-inflammatory, and antiviral properties. 9-(decylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has also been found to inhibit the growth of several human cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
9-(decylamino)-3,3-dimethyl-2,4-dihydroacridin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O/c1-4-5-6-7-8-9-10-13-16-26-24-19-14-11-12-15-20(19)27-21-17-25(2,3)18-22(28)23(21)24/h11-12,14-15H,4-10,13,16-18H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAHRQBKRWPCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(N-{[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5086268.png)

![N-(4-chlorobenzyl)-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine oxalate](/img/structure/B5086276.png)

![3-[4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4(3H)-quinazolinone](/img/structure/B5086285.png)
![N-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5086303.png)
![N-(4-bromo-2-methylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5086308.png)

![3-{5-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5086316.png)

![1-methyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5086330.png)
![4-allyl-1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5086352.png)
![4-[(1-benzyl-1H-benzimidazol-2-yl)(hydroxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B5086371.png)
